molecular formula C21H25NO5S B3567608 [4-[Butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate

[4-[Butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate

Cat. No.: B3567608
M. Wt: 403.5 g/mol
InChI Key: KTBQEBXGTQKUMV-UHFFFAOYSA-N
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Description

[4-[Butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate is an organic compound characterized by its complex structure, which includes a butanoyl group, a sulfonylamino group, and a phenyl butanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[Butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate typically involves a multi-step process. One common method includes the acylation of 4-methylphenylsulfonyl chloride with butanoic acid in the presence of a base such as pyridine. The resulting intermediate is then reacted with 4-aminophenyl butanoate under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

[4-[Butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino derivatives.

Scientific Research Applications

[4-[Butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[Butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonylamino group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects or biochemical insights.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[Butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike dichloroaniline, which is primarily used in industrial applications, this compound has broader applications in scientific research and potential therapeutic uses. Additionally, its structural complexity allows for more targeted interactions with biological molecules compared to simpler compounds like 1,2-cyclohexane dicarboxylic acid diisononyl ester.

Properties

IUPAC Name

[4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-4-6-20(23)22(28(25,26)19-14-8-16(3)9-15-19)17-10-12-18(13-11-17)27-21(24)7-5-2/h8-15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBQEBXGTQKUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)OC(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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